molecular formula C15H9BrN4 B2476075 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-14-6

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2476075
CAS No.: 129177-14-6
M. Wt: 325.169
InChI Key: UWAYWZMBFDCHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines.

Mechanism of Action

Target of Action

The primary target of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . By targeting PCAF, this compound can potentially influence various cellular processes, including cell growth and differentiation .

Mode of Action

This compound interacts with PCAF by binding to its active site . This binding is facilitated by the compound’s structural fragments, which are designed for effective interaction with PCAF . The exact nature of these interactions and the resulting changes in PCAF’s activity are still under investigation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to gene expression and regulation . By inhibiting PCAF, this compound can potentially disrupt the acetylation of histones, a process that plays a crucial role in the regulation of gene expression . The downstream effects of this disruption are likely to include changes in cell growth and differentiation .

Pharmacokinetics

Molecular docking and pharmacokinetic studies have been performed to evaluate the druggability of this compound . These studies suggest that the compound has the potential to effectively bind to PCAF and exert its inhibitory effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on PCAF . By binding to PCAF and disrupting its activity, this compound can potentially influence various cellular processes, including cell growth and differentiation . In particular, it has been suggested that this compound could have potential anticancer activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photophysical properties, including its fluorescence quantum yield, can be affected by the polarity of the solvent . Additionally, the compound’s mode of action and efficacy can potentially be influenced by the specific cellular and molecular environment in which it is acting .

Chemical Reactions Analysis

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

3-(4-bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4/c16-11-7-5-10(6-8-11)14-18-19-15-12-3-1-2-4-13(12)17-9-20(14)15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAYWZMBFDCHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.